8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride
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Overview
Description
8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride is a brominated heterocyclic compound with significant potential in various scientific and industrial applications. This compound is characterized by its bromine atom at the 8th position of the benzo[c]azepine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also includes purification steps, such as recrystallization or column chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in various organic synthesis pathways.
Biology: This compound has been studied for its potential biological activities, including its role as a ligand for certain receptors. Its interactions with biological targets can lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the medicinal properties of this compound, particularly in the context of neurological disorders and pain management. Its ability to modulate receptor activity makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom plays a crucial role in these interactions, influencing the binding affinity and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[b]Azepine Hydrochloride: Similar structure but different position of the bromine atom.
7-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[d]Azepine: Different position of the bromine atom and benzene ring substitution.
Uniqueness: 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride is unique due to its specific bromine position and the resulting chemical properties. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.
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Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSHALBXYPGDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373385-06-9 |
Source
|
Record name | 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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